N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
“N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a synthetic small-molecule compound characterized by a complex heterocyclic scaffold. Its structure integrates a thiazolo[5,4-c]pyridine core fused with a tetrahydrofuran (THF) carboxamide moiety and a 4-(trifluoromethoxy)benzoyl substituent. This combination confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems and rigid bicyclic frameworks. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the THF ring may improve solubility and conformational flexibility .
Properties
IUPAC Name |
N-[5-[4-(trifluoromethoxy)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S/c20-19(21,22)29-12-5-3-11(4-6-12)17(27)25-8-7-13-15(10-25)30-18(23-13)24-16(26)14-2-1-9-28-14/h3-6,14H,1-2,7-10H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFADTFUWWOHQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals critical differences in pharmacodynamics, pharmacokinetics, and synthetic accessibility.
Table 1: Structural and Functional Comparison with Analogous Compounds
| CAS Number / Compound Name | Core Structure | Key Substituents | Hypothesized Impact on Properties |
|---|---|---|---|
| Target Compound | Thiazolo[5,4-c]pyridine + THF carboxamide | 4-(trifluoromethoxy)benzoyl | Enhanced metabolic stability, moderate solubility |
| 878972-23-7 / 2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | Dihydroquinazolinone | 2,4-dimethylphenylamino | Reduced lipophilicity, potential for H-bonding |
| 1092782-97-2 / N-(4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | Triazolo[1,5-a]pyrimidine | 4-fluorophenyl | Higher polarity, possible CYP450 interactions |
| 896592-53-3 / 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one | Benzofused oxa-triaza system | Butyl chain | Increased hydrophobicity, prolonged half-life |
Key Observations:
Electronic Effects: The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins compared to non-fluorinated analogs like 878972-23-7 .
Solubility : The THF carboxamide moiety likely improves aqueous solubility relative to alkyl chain-substituted analogs (e.g., 896592-53-3), which prioritize membrane permeability over solubility .
Metabolic Stability : Fluorinated aromatic systems (as in the target compound and 1092782-97-2) are less prone to oxidative metabolism compared to methyl-substituted systems (e.g., 878972-23-7) .
Research Findings and Limitations
While direct pharmacological data for the target compound are scarce, inferences from structural analogs suggest:
- Selectivity : The fused thiazolo-pyridine system may offer selectivity for kinase targets over GPCRs, contrasting with benzofused systems like 896592-53-3 .
Notes
Experimental validation is required to confirm hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
